![molecular formula C30H36N2OSi2 B14333139 N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine) CAS No. 111867-23-3](/img/structure/B14333139.png)
N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine): is an organosilicon compound characterized by the presence of silicon atoms bonded to phenyl groups and trimethylsilyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4’-oxydianiline and chlorotrimethylsilane.
Reaction: The 4,4’-oxydianiline is reacted with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent moisture from interfering with the reaction.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine) may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of starting materials and reagents.
Automation: Employing automated systems to control reaction conditions such as temperature, pressure, and reaction time.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine) has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of advanced materials with unique properties.
Organic Synthesis: Employed as a reagent in various organic synthesis reactions.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and polymers.
作用機序
The mechanism of action of N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine) involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways: It may modulate biochemical pathways by binding to active sites or altering the conformation of target molecules.
類似化合物との比較
Similar Compounds
- N,N’-[Oxydi(4,1-phenylene)]bis(trimethylsilyl)amine
- N,N’-[Oxydi(4,1-phenylene)]bis(dimethylphenylsilyl)amine
- N,N’-[Oxydi(4,1-phenylene)]bis(diphenylsilyl)amine
Uniqueness
N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine) is unique due to:
- Structural Features : The presence of both trimethylsilyl and phenyl groups attached to the silicon atoms.
- Reactivity : Its ability to undergo a wide range of chemical reactions, making it versatile in various applications.
- Applications : Its potential use in diverse fields, from materials science to medicine, sets it apart from similar compounds.
特性
CAS番号 |
111867-23-3 |
|---|---|
分子式 |
C30H36N2OSi2 |
分子量 |
496.8 g/mol |
IUPAC名 |
N-phenyl-N-trimethylsilyl-4-[4-(N-trimethylsilylanilino)phenoxy]aniline |
InChI |
InChI=1S/C30H36N2OSi2/c1-34(2,3)31(25-13-9-7-10-14-25)27-17-21-29(22-18-27)33-30-23-19-28(20-24-30)32(35(4,5)6)26-15-11-8-12-16-26/h7-24H,1-6H3 |
InChIキー |
RGDRTWPPIAWNTB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)N(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)N(C4=CC=CC=C4)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


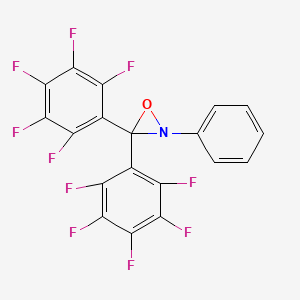

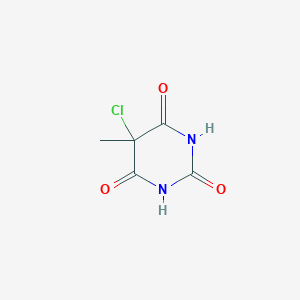
![6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one](/img/structure/B14333069.png)
![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)
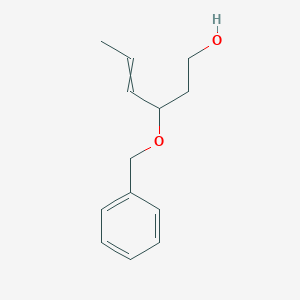
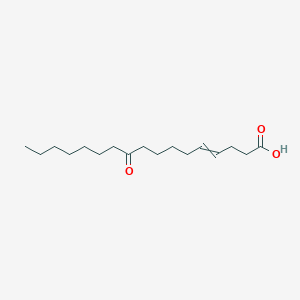
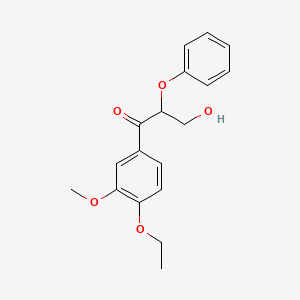
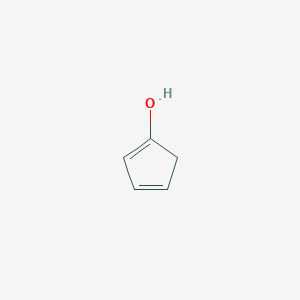

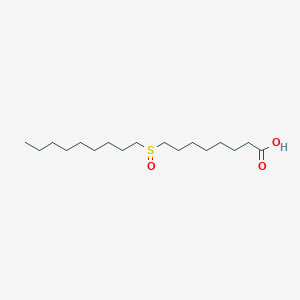
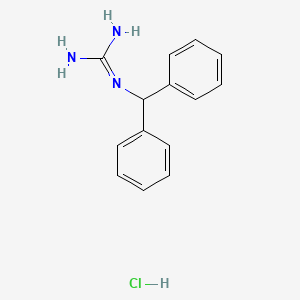
![1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14333127.png)
![5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole](/img/structure/B14333138.png)
